molecular formula C12H15FN2O2 B12860162 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline

Cat. No.: B12860162
M. Wt: 238.26 g/mol
InChI Key: UBGAQPIHBPGNLX-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluorine and methoxy groups via substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of advanced catalysts and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a wide range of functionalized aniline compounds.

Scientific Research Applications

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)pyridine: Shares the oxazole ring but differs in the substitution pattern.

    N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: Similar structure with additional functional groups.

Uniqueness

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4-fluoro-5-methoxyaniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-fluoro-5-methoxyaniline

InChI

InChI=1S/C12H15FN2O2/c1-12(2)6-17-11(15-12)7-4-8(13)10(16-3)5-9(7)14/h4-5H,6,14H2,1-3H3

InChI Key

UBGAQPIHBPGNLX-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=C(C=C2N)OC)F)C

Origin of Product

United States

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